molecular formula C9H13NOS B1423374 3-(5-Methylfuran-2-yl)thiomorpholine CAS No. 1344306-84-8

3-(5-Methylfuran-2-yl)thiomorpholine

Cat. No.: B1423374
CAS No.: 1344306-84-8
M. Wt: 183.27 g/mol
InChI Key: VGIHRALKSXBBGQ-UHFFFAOYSA-N
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Description

3-(5-Methylfuran-2-yl)thiomorpholine is an organic compound with the molecular formula C9H13NOS It is characterized by the presence of a thiomorpholine ring substituted with a 5-methylfuran group

Scientific Research Applications

3-(5-Methylfuran-2-yl)thiomorpholine has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methylfuran-2-yl)thiomorpholine typically involves the reaction of thiomorpholine with 5-methylfurfural under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous monitoring to maintain optimal reaction conditions. The product is then purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

3-(5-Methylfuran-2-yl)thiomorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiomorpholine derivatives .

Mechanism of Action

The mechanism of action of 3-(5-Methylfuran-2-yl)thiomorpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Thiomorpholine: The parent compound without the furan substitution.

    5-Methylfurfural: The furan derivative used in the synthesis of 3-(5-Methylfuran-2-yl)thiomorpholine.

    Sulfoxides and Sulfones: Oxidized derivatives of thiomorpholine.

Uniqueness

This compound is unique due to the presence of both a thiomorpholine ring and a 5-methylfuran group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-(5-methylfuran-2-yl)thiomorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS/c1-7-2-3-9(11-7)8-6-12-5-4-10-8/h2-3,8,10H,4-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGIHRALKSXBBGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2CSCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-Methylfuran-2-yl)thiomorpholine
Reactant of Route 2
3-(5-Methylfuran-2-yl)thiomorpholine
Reactant of Route 3
3-(5-Methylfuran-2-yl)thiomorpholine
Reactant of Route 4
3-(5-Methylfuran-2-yl)thiomorpholine
Reactant of Route 5
3-(5-Methylfuran-2-yl)thiomorpholine
Reactant of Route 6
3-(5-Methylfuran-2-yl)thiomorpholine

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